molecular formula C11H10N2O2S B12904787 5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one CAS No. 64178-80-9

5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one

Cat. No.: B12904787
CAS No.: 64178-80-9
M. Wt: 234.28 g/mol
InChI Key: CMVHCNSUWVAWLZ-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a hydroxy group at the 5th position, a methylthio group at the 4th position, and a phenyl group at the 2nd position on the pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as:

    Preparation of Intermediates: Synthesis of key intermediates through controlled reactions.

    Cyclization: Formation of the pyridazinone ring through cyclization reactions.

    Functional Group Introduction: Introduction of the hydroxy and methylthio groups using specific reagents and conditions.

    Purification: Purification of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different oxidation states.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-(methylthio)-2-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and methylthio groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

CAS No.

64178-80-9

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

5-hydroxy-4-methylsulfanyl-2-phenylpyridazin-3-one

InChI

InChI=1S/C11H10N2O2S/c1-16-10-9(14)7-12-13(11(10)15)8-5-3-2-4-6-8/h2-7,14H,1H3

InChI Key

CMVHCNSUWVAWLZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NN(C1=O)C2=CC=CC=C2)O

Origin of Product

United States

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